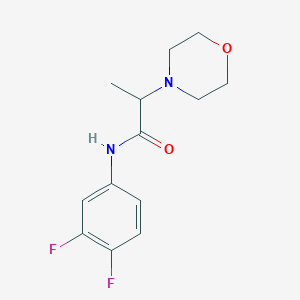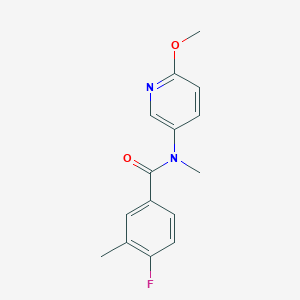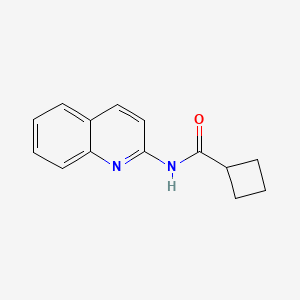
N-quinolin-2-ylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-2-ylcyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in various natural and synthetic compounds, exhibiting significant biological activities such as antimicrobial, antimalarial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of N-quinolin-2-ylcyclobutanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired compound .
Industrial production methods for quinoline derivatives often involve green and sustainable processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
N-quinolin-2-ylcyclobutanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound with potassium permanganate can lead to the formation of quinoline-2-carboxylic acid derivatives. Reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with sodium methoxide can result in the formation of methoxy-substituted quinoline derivatives .
Scientific Research Applications
N-quinolin-2-ylcyclobutanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, antimalarial, and anticancer activities. In medicine, it is investigated for its potential use as a therapeutic agent for various diseases, including bacterial infections, malaria, and cancer .
In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its unique chemical properties make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of N-quinolin-2-ylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it acts by inhibiting bacterial DNA synthesis through the promotion of cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .
In antimalarial applications, this compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-quinolin-2-ylcyclobutanecarboxamide can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and 2-phenylquinoline. While these compounds share a similar quinoline nucleus, this compound is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties .
Similar compounds include:
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Phenylquinoline
- 2-Thioxo-1,2-dihydroquinoline-3-carbaldehyde
These compounds exhibit various biological activities and are used in different scientific and industrial applications. the unique structure of this compound makes it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
N-quinolin-2-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)15-13/h1-2,4,7-9,11H,3,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGTKWFCJNBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
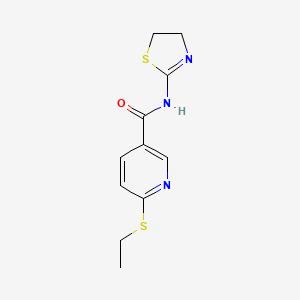
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
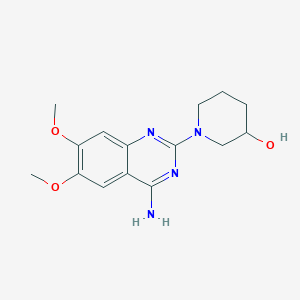

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
